
Methanaminium, N-ethylidyne-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-ethylidyne- is a chemical compound with the molecular formula C3H6N. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-ethylidyne- typically involves the reaction of primary amines with nitro compounds. Various methylating agents such as methanol, formaldehyde, and dimethyl carbonate can be used in this process . The reaction conditions often include the use of catalysts to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of Methanaminium, N-ethylidyne- may involve large-scale catalytic processes that ensure high efficiency and purity. The use of heterogeneous catalysts is common in industrial settings to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, N-ethylidyne- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Methanaminium, N-ethylidyne- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of Methanaminium, N-ethylidyne- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-ethylidene derivatives, while reduction reactions may produce N-ethylamine derivatives .
Aplicaciones Científicas De Investigación
Methanaminium, N-ethylidyne- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Methanaminium, N-ethylidyne- involves its interaction with molecular targets and pathways within biological systems. It can influence various biochemical processes by acting as a methylating agent, thereby modifying the structure and function of target molecules . This modification can lead to changes in solubility, conformation, and metabolic activity, which are crucial for its biological effects .
Comparación Con Compuestos Similares
Methanaminium, N-ethylidyne- can be compared with other similar compounds such as methylamine and N-monomethyl amines. These compounds share some structural similarities but differ in their specific chemical properties and applications . For instance:
Methylamine: A simpler compound with a single methyl group, used primarily as a building block in organic synthesis.
N-monomethyl amines: Compounds with a single methyl group attached to the nitrogen atom, used in the synthesis of various valuable compounds.
Methanaminium, N-ethylidyne- stands out due to its unique structure, which allows for more diverse chemical reactions and applications.
Propiedades
Número CAS |
21963-22-4 |
|---|---|
Fórmula molecular |
C3H6N+ |
Peso molecular |
56.09 g/mol |
Nombre IUPAC |
N-methylacetonitrilium |
InChI |
InChI=1S/C3H6N/c1-3-4-2/h1-2H3/q+1 |
Clave InChI |
LIEZQUVDZGBRDG-UHFFFAOYSA-N |
SMILES canónico |
CC#[N+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


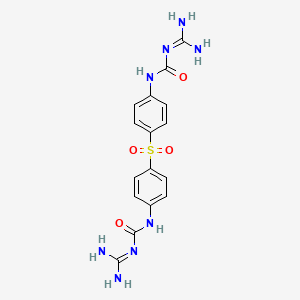
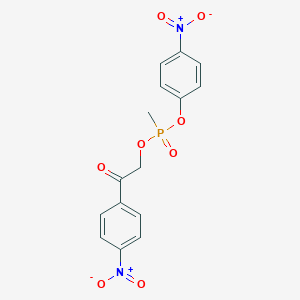


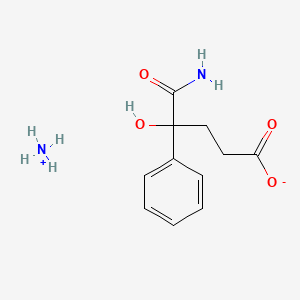
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
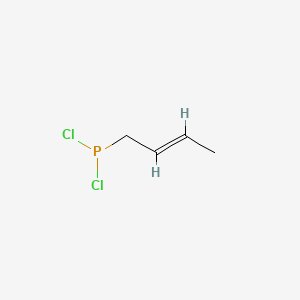
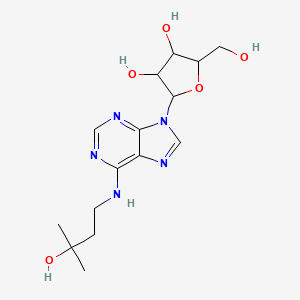
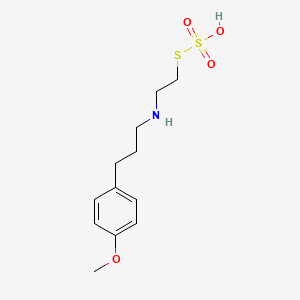
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
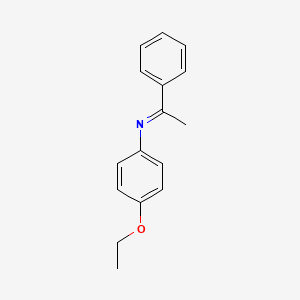
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
